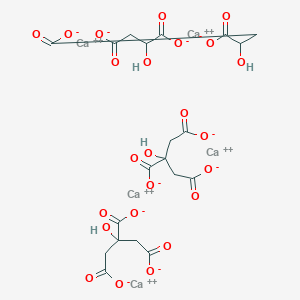
Fruitacidcalcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fruitacidcalcium is a compound that plays a significant role in various biological and chemical processes. It is primarily known for its involvement in plant physiology, particularly in the development and ripening of fruits. Calcium, a key component of this compound, is essential for maintaining cell wall integrity and signaling within plant cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Fruitacidcalcium typically involves the reaction of calcium salts with organic acids found in fruits. One common method is the reaction of calcium carbonate with citric acid, which produces calcium citrate. This reaction is carried out in an aqueous medium at room temperature:
CaCO3+C6H8O7→Ca(C6H6O7)2+H2O+CO2
Industrial Production Methods
In industrial settings, this compound can be produced through large-scale reactions involving calcium hydroxide and fruit-derived acids. The process involves mixing calcium hydroxide with an aqueous solution of the fruit acid under controlled pH and temperature conditions to ensure complete reaction and high yield .
Chemical Reactions Analysis
Types of Reactions
Fruitacidcalcium undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Metal salts like sodium chloride or potassium nitrate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce calcium oxides, while substitution reactions can yield various calcium salts .
Scientific Research Applications
Fruitacidcalcium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Plays a crucial role in plant physiology, particularly in fruit development and ripening.
Medicine: Investigated for its potential in treating calcium deficiencies and related disorders.
Industry: Used in the production of food supplements and as a fortifying agent in various food products
Mechanism of Action
The mechanism of action of Fruitacidcalcium involves its role as a calcium ion donor. Calcium ions are crucial for various cellular processes, including signal transduction, muscle contraction, and maintaining cell wall integrity. In plants, calcium ions help in stabilizing cell walls by cross-linking with pectin molecules, thereby enhancing the structural integrity of the fruit .
Comparison with Similar Compounds
Similar Compounds
Calcium Citrate: Similar in structure and function, commonly used as a dietary supplement.
Calcium Gluconate: Another calcium salt used in medical treatments for calcium deficiencies.
Calcium Lactate: Used in food and pharmaceutical industries for calcium fortification.
Uniqueness
Fruitacidcalcium is unique due to its specific role in fruit physiology and its ability to enhance fruit quality by stabilizing cell walls and improving resistance to physiological disorders .
Properties
Molecular Formula |
C20H18Ca5O24 |
|---|---|
Molecular Weight |
842.7 g/mol |
IUPAC Name |
pentacalcium;2-hydroxybutanedioate;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/2C6H8O7.2C4H6O5.5Ca/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;2*5-2(4(8)9)1-3(6)7;;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);2*2,5H,1H2,(H,6,7)(H,8,9);;;;;/q;;;;5*+2/p-10 |
InChI Key |
NMWQRNIIXWWJRX-UHFFFAOYSA-D |
Canonical SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


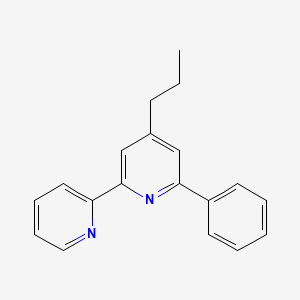
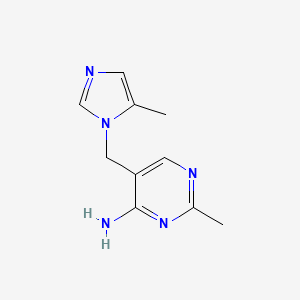
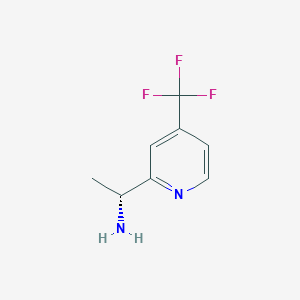
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)
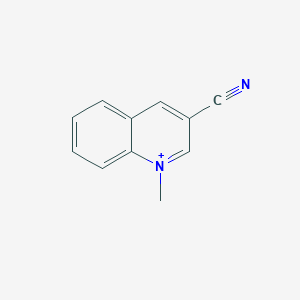
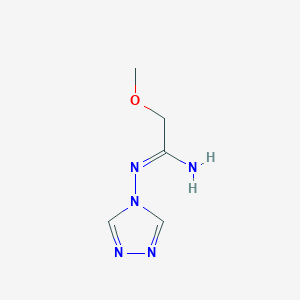
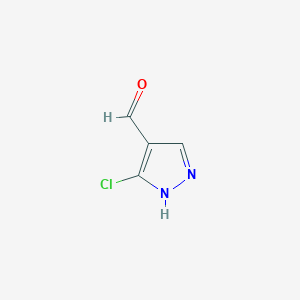


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)
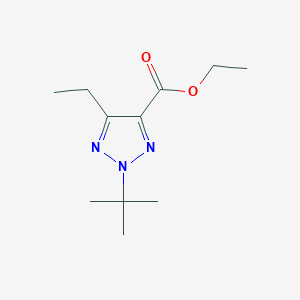
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)


